
DNA intercalator 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNA intercalator 3 is a compound that inserts itself between the base pairs of deoxyribonucleic acid (DNA) molecules
准备方法
The synthesis of DNA intercalator 3 typically involves the creation of planar aromatic compounds that can fit between the base pairs of DNA. One common synthetic route involves the use of Heck cross-coupling reactions to form the aromatic core of the intercalator . Industrial production methods often involve large-scale organic synthesis techniques, ensuring the purity and consistency of the final product.
化学反应分析
DNA intercalator 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the intercalator, potentially enhancing its binding affinity to DNA.
Reduction: Reduction reactions can alter the electronic properties of the intercalator, affecting its interaction with DNA.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions are typically modified versions of the intercalator with altered binding properties.
科学研究应用
DNA intercalator 3 has a wide range of scientific research applications:
作用机制
The mechanism of action of DNA intercalator 3 involves its insertion between the base pairs of DNA. This intercalation process causes structural changes in the DNA, such as unwinding and lengthening of the double helix . These changes inhibit the normal function of DNA, preventing processes like transcription and replication. The molecular targets of this compound include the DNA itself and various proteins involved in DNA processing .
相似化合物的比较
DNA intercalator 3 can be compared to other well-known DNA intercalators, such as:
Ethidium bromide: A commonly used DNA stain that intercalates between base pairs and fluoresces under ultraviolet light.
Doxorubicin: An anticancer drug that intercalates into DNA and inhibits topoisomerase II, preventing DNA replication.
Proflavine: An antiseptic that intercalates into DNA and disrupts its structure.
This compound is unique in its specific binding affinity and the structural changes it induces in DNA, making it a valuable tool for research and therapeutic applications .
属性
分子式 |
C24H21IN6 |
|---|---|
分子量 |
520.4 g/mol |
IUPAC 名称 |
2-(2-iodophenyl)-6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C24H21IN6/c25-18-4-2-1-3-17(18)24-28-19-7-5-15(13-21(19)30-24)23-27-20-8-6-16(14-22(20)29-23)31-11-9-26-10-12-31/h1-8,13-14,26H,9-12H2,(H,27,29)(H,28,30) |
InChI 键 |
KBOWGXYZGVLTHQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


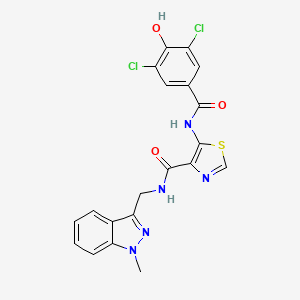

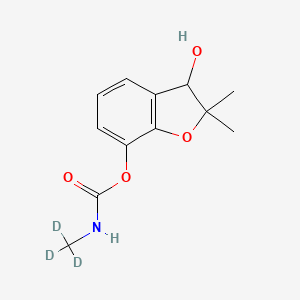
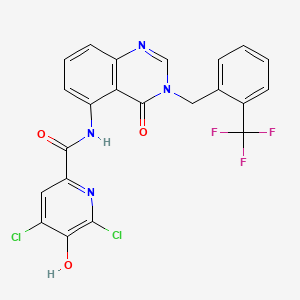

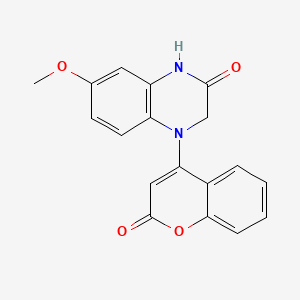
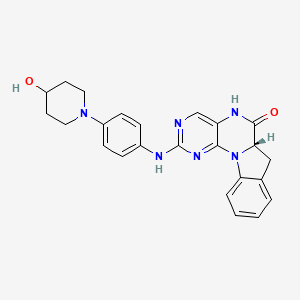
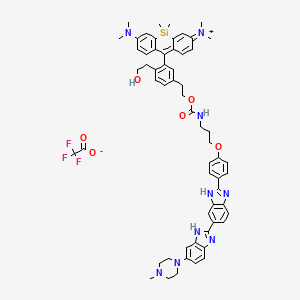
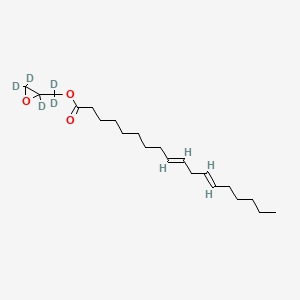
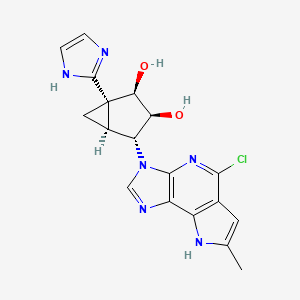
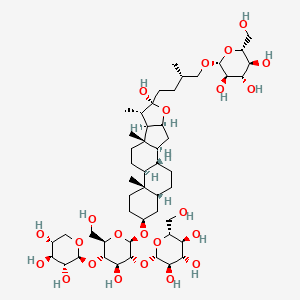
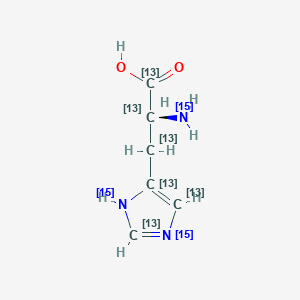
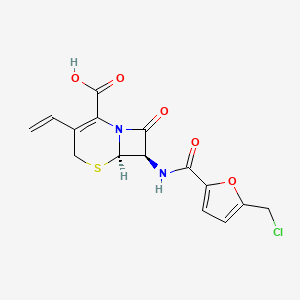
![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
